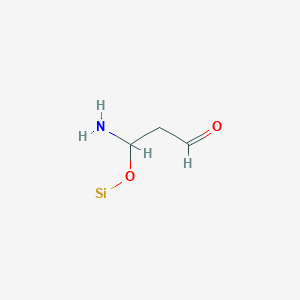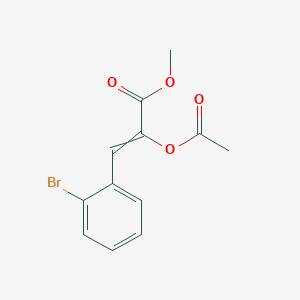![molecular formula C23H30S2 B14199984 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene CAS No. 849927-72-6](/img/structure/B14199984.png)
9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene: is a chemical compound known for its unique structure and properties It consists of a fluorene core with two butylsulfanyl groups attached to the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized fluorenes with various substituents.
Applications De Recherche Scientifique
Chemistry: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is primarily based on its ability to participate in various chemical reactions. The butylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of epoxy resins and polycarbonates.
9,9-Bis(methoxymethyl)-9H-fluorene: Used in the preparation of polypropylene by heterogeneous Ziegler-Natta catalysts.
Uniqueness: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene stands out due to the presence of butylsulfanyl groups, which impart unique reactivity and properties. This makes it particularly useful in applications requiring specific chemical transformations and interactions.
Propriétés
Numéro CAS |
849927-72-6 |
|---|---|
Formule moléculaire |
C23H30S2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
9,9-bis(butylsulfanylmethyl)fluorene |
InChI |
InChI=1S/C23H30S2/c1-3-5-15-24-17-23(18-25-16-6-4-2)21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14H,3-6,15-18H2,1-2H3 |
Clé InChI |
RQPQGDCWGPARCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


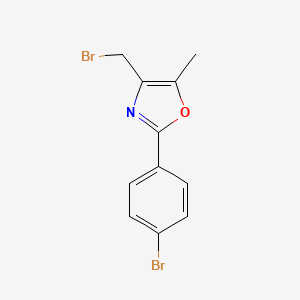


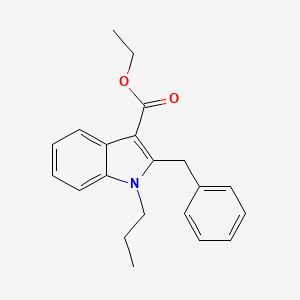

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
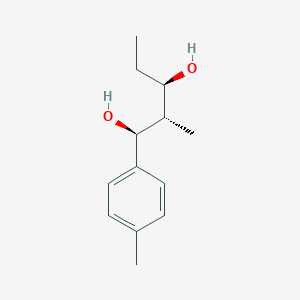
methanone](/img/structure/B14199972.png)
